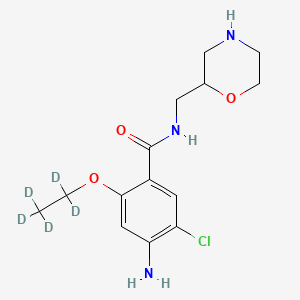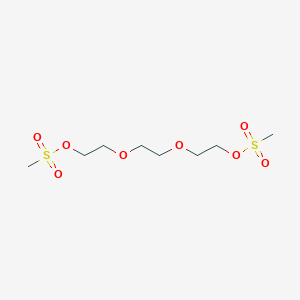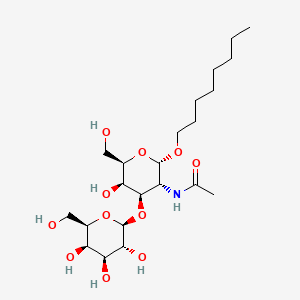![molecular formula C24H23ClN2O2 B565589 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 CAS No. 1246819-26-0](/img/structure/B565589.png)
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 (4CPBA-d8) is an organic compound that belongs to the family of benzoic acid derivatives. It is a stable, water-soluble compound that has been used in a variety of scientific research applications. 4CPBA-d8 has been used in the synthesis of various compounds, as a ligand for the determination of enzyme activity, and as a tool for studying the biochemical and physiological effects of 4CPBA-d8 on living organisms.
Scientific Research Applications
Neuropsychiatric Disorder Treatments Compounds with structural similarities to the one , particularly those interacting with dopamine D2 receptors (D2Rs), are pivotal in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Such compounds, including arylpiperazine derivatives, exhibit high D2R affinity, essential for their therapeutic potential. Research emphasizes the importance of specific moieties for high D2R affinity, suggesting the role of similar compounds in developing treatments for these disorders (Jůza et al., 2022).
DNA Interaction Studies Hoechst 33258 and its analogues, which share functional groups with the compound , bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These findings indicate potential applications in studying DNA interactions, chromosome analysis, and as a starting point for rational drug design, underscoring the versatility of similar compounds in scientific research (Issar & Kakkar, 2013).
Receptor Modulation and Pharmacology The pro-cognitive effects of certain peptides, which might be indirectly related to compounds like the one through receptor interaction mechanisms, have been explored, with findings suggesting that dopamine receptor modulation plays a significant role in enhancing memory and learning processes. This highlights the compound's potential relevance in studying and treating cognitive impairments (Braszko, 2010).
Antimicrobial and Antifungal Applications Compounds from the Piper species, which could be structurally related to the compound , have shown significant antifungal activities. This indicates the potential for developing new antimicrobial and antifungal agents based on similar compounds, highlighting the importance of this class of chemicals in addressing resistant strains of microorganisms (Xu & Li, 2011).
properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29)/i13D2,14D2,15D2,16D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-DBVREXLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)





